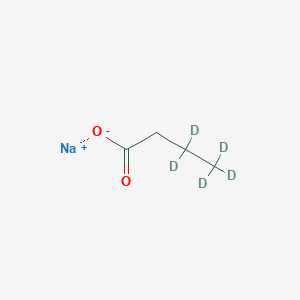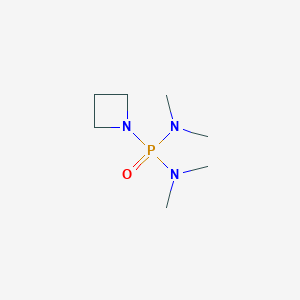
Calcium monohydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium monohydroxide, with the chemical formula CaHO, is a compound that consists of calcium, hydrogen, and oxygen It is known for its significance in various scientific fields, including chemistry, biology, and astrophysics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium monohydroxide can be synthesized through various methods. One common approach involves the reaction of calcium with water, which produces calcium hydroxide and hydrogen gas. The reaction is as follows: [ \text{Ca} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of calcium oxide (quicklime). The process involves adding water to calcium oxide, resulting in the formation of calcium hydroxide: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Analyse Des Réactions Chimiques
Types of Reactions: Calcium monohydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium oxide and water.
Reduction: It can be reduced to elemental calcium and water.
Substitution: this compound can participate in substitution reactions with acids to form calcium salts and water.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas.
Substitution: Typically involves acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Calcium oxide and water.
Reduction: Elemental calcium and water.
Substitution: Calcium salts (e.g., calcium chloride, calcium sulfate) and water.
Applications De Recherche Scientifique
Calcium monohydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for other calcium compounds.
Biology: this compound is studied for its role in biological systems, particularly in bone formation and cellular signaling.
Medicine: It is used in medical treatments, such as antacids and calcium supplements.
Industry: The compound is utilized in the production of cement, as a neutralizing agent in wastewater treatment, and in the manufacturing of paper.
Mécanisme D'action
The mechanism of action of calcium monohydroxide involves its interaction with various molecular targets and pathways. In biological systems, calcium ions play a crucial role in signal transduction pathways, muscle contraction, and bone mineralization. The compound dissociates to release calcium ions, which then participate in these physiological processes.
Comparaison Avec Des Composés Similaires
Calcium monohydroxide can be compared with other similar compounds, such as:
Calcium oxide (CaO): Unlike this compound, calcium oxide is a strong base and reacts vigorously with water to form calcium hydroxide.
Calcium carbonate (CaCO3): This compound is commonly found in nature as limestone and reacts with acids to release carbon dioxide.
Calcium chloride (CaCl2): It is highly soluble in water and is used for de-icing and as a drying agent.
Uniqueness: this compound is unique due to its intermediate properties between calcium oxide and calcium carbonate. It is less reactive than calcium oxide but more soluble than calcium carbonate, making it versatile for various applications.
Propriétés
Numéro CAS |
12177-67-2 |
|---|---|
Formule moléculaire |
CaH2O |
Poids moléculaire |
58.09 g/mol |
Nom IUPAC |
calcium;hydride;hydroxide |
InChI |
InChI=1S/Ca.H2O.H/h;1H2;/q+2;;-1/p-1 |
Clé InChI |
LOFSDXHUDXULTI-UHFFFAOYSA-M |
SMILES canonique |
[H-].[OH-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















